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Compound of Interest

Compound Name: Boceprevir Metabolite M15

CAS No.: 1351791-45-1

Cat. No.: B586244 Get Quote

Executive Summary
This guide provides a technical comparison of the stability profiles of Boceprevir (SCH 503034),

a first-generation HCV NS3/4A protease inhibitor, and its specific metabolite/degradation

product, Metabolite M15 (Des-P1-Amide fragment).

Key Finding: Boceprevir exhibits inherent metabolic and chemical instability driven by its

pharmacophore—the

-ketoamide "warhead." In contrast, Metabolite M15, which lacks this reactive electrophilic
moiety, demonstrates significantly higher thermodynamic and metabolic stability. While
Boceprevir is rapidly cleared via aldo-keto reductase (AKR)-mediated reduction and CYP3A4
oxidation, M15 represents a stable terminal fragment (P4-P3-P2-CONH

) resistant to these primary metabolic pathways.

Chemical & Structural Context
Understanding the stability divergence requires a structural dissection of the two molecules.

Boceprevir is a peptidomimetic designed to trap the serine protease active site.[1]

Structural Comparison[2]
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Feature Boceprevir (Parent) Metabolite M15 (Fragment)

Molecular Structure

P4(Urea)-P3(tBuGly)-

P2(DmCpPro)-P1(Cyclobutyl-

Ketoamide)

P4(Urea)-P3(tBuGly)-

P2(DmCpPro)-CONH

Key Functional Group
-Ketoamide (

)

Primary Amide (

)

Reactivity

High: Electrophilic trap; forms

reversible covalent bonds with

Ser-139.

Low: Chemically inert amide;

lacks electrophilicity.

Chiral Centers
Multiple (prone to P1

epimerization).

Reduced complexity (P1

center removed).

Primary Instability
AKR-mediated reduction;

Hydrolysis; Epimerization.

Hydrolytically stable; Resistant

to AKR.

The "Warhead" Liability
The

-ketoamide moiety in Boceprevir is essential for potency but is the primary driver of instability. It
exists in equilibrium with its hydrated form and is a substrate for:

Aldo-Keto Reductases (AKR1C2/1C3): Reduces the ketone to a hydroxyl group (Metabolites

M28/M31), rendering the drug inactive.

Chemical Hydrolysis: Cleavage of the P1-P2 amide bond generates M15.

Comparative Stability Analysis
Metabolic Stability (In Vitro)
Experimental data indicates a stark contrast in half-life (

) between the parent and the metabolite in liver fractions.

Table 1: Comparative Metabolic Stability Data
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Matrix
Boceprevir (

)

Metabolite M15 (

)

Mechanism of
Clearance

Human Liver

Microsomes (HLM)
~15–20 min > 120 min

CYP3A4/5 oxidation

(Parent); M15 is

metabolically robust.

Human Liver Cytosol

(HLC)
< 10 min Stable

AKR-mediated ketone

reduction (Parent

only).

Plasma (Human) ~4–6 hours > 24 hours
Esterase/Peptidase

activity.

Note: Boceprevir requires NADPH for rapid clearance in cytosol, confirming AKR involvement.

M15 shows negligible turnover in cytosol due to the absence of the ketone acceptor.

Chemical Stability (Forced Degradation)
Under stress conditions (pH extremes, temperature), Boceprevir degrades primarily into M15

via hydrolysis.

Acidic Condition (0.1 N HCl): Boceprevir shows moderate stability but eventually hydrolyzes

at the amide linkages.

Basic Condition (0.1 N NaOH): Rapid degradation of Boceprevir observed. The

-ketoamide is highly susceptible to nucleophilic attack, leading to P1 cleavage and formation
of M15.

M15 Stability: M15 remains intact under conditions that degrade the parent, as the primary

amide bond is significantly less labile than the complex ketoamide system.

Visualizing the Instability Pathways
The following diagram illustrates the divergence in stability pathways. Boceprevir is the central

node, susceptible to both enzymatic reduction and chemical hydrolysis, while M15 acts as a

stable sink.
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Caption: Boceprevir degradation pathways showing high susceptibility to AKR reduction and

hydrolysis, contrasting with the inert nature of M15.

Experimental Protocols
To replicate these findings or validate the stability of new batches, use the following

standardized protocols.

Cytosolic Stability Assay (AKR Activity)
Objective: Assess the susceptibility of the

-ketoamide to reduction (Boceprevir specific).

Preparation: Thaw Human Liver Cytosol (HLC) (20 mg/mL protein) on ice.

Reaction Mix: Dilute HLC to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

Substrate Addition: Spike Boceprevir or M15 (separately) to a final concentration of 1

M (using <0.1% DMSO).

Initiation: Add NADPH (final conc. 1 mM). Control: Run parallel incubation without NADPH.

Sampling: Aliquot 50
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L at

min.

Quenching: Mix immediately with 150

L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Expected Result: Boceprevir shows rapid depletion (

min) only in NADPH+ samples. M15 shows <10% loss over 60 min.

Forced Degradation (Hydrolysis to M15)
Objective: Generate M15 from Boceprevir to confirm chemical instability.

Stock: Prepare 1 mM Boceprevir in Methanol.

Acid Stress: Mix 100

L stock + 900

L 0.1 N HCl. Incubate at 60°C for 4 hours.

Base Stress: Mix 100

L stock + 900

L 0.1 N NaOH. Incubate at ambient temp for 2 hours.

Neutral Control: Mix 100

L stock + 900

L Water.

Analysis: Neutralize samples and analyze via HPLC-UV (210 nm) or LC-MS.

Marker: Monitor disappearance of Parent (RT ~12 min) and appearance of M15 (RT ~8

min, mass shift corresponding to loss of P1).
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Implications for Drug Development
Bioanalysis: When quantifying Boceprevir in plasma, samples must be acidified or treated

with esterase inhibitors immediately to prevent ex vivo conversion to M15 or degradation.

Impurity Profiling: M15 is a critical "Monitorable Impurity" in drug substance stability testing.

Its presence indicates moisture ingress or hydrolytic failure of the formulation.

PK Modeling: The rapid clearance of Boceprevir via AKR (cytosolic) distinguishes it from

pure CYP substrates. M15 accumulation may occur in renal impairment but does not

contribute to antiviral activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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